molecular formula C27H28N4O B10925971 1-benzyl-3-cyclopropyl-6-ethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3-cyclopropyl-6-ethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925971
M. Wt: 424.5 g/mol
InChI Key: XHJBGFJEXJWNQU-UHFFFAOYSA-N
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Description

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl, cyclopropyl, and ethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the phenylethyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the phenylethyl group to the core structure.

Industrial production methods would require optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar chemical properties and applications.

    Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar reactivity and biological activity.

    Cyclopropyl-containing compounds: The presence of a cyclopropyl group can influence the compound’s stability and reactivity.

The uniqueness of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O/c1-3-22-16-23(27(32)28-18(2)20-12-8-5-9-13-20)24-25(21-14-15-21)30-31(26(24)29-22)17-19-10-6-4-7-11-19/h4-13,16,18,21H,3,14-15,17H2,1-2H3,(H,28,32)

InChI Key

XHJBGFJEXJWNQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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